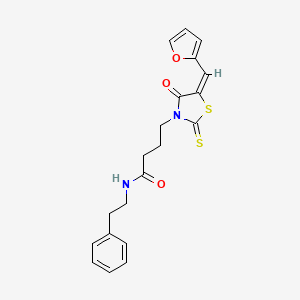

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide

Description

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)26)14-16-8-5-13-25-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLAKGUFLWWEU-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazolidinone ring, a furan moiety, and a phenethyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C17H15N3O3S2

- Molecular Weight: 373.45 g/mol

The structural components of this compound suggest potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazolidinone core may interfere with bacterial cell wall synthesis, while the furan and phenethyl groups could enhance binding to bacterial targets. Preliminary studies suggest that this compound may also exhibit activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This positions the compound as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspases and modulate signaling pathways related to cell survival and proliferation. Further research is necessary to evaluate its efficacy in vivo.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thioxo group may facilitate binding to enzymes involved in metabolic pathways, while the furan and phenethyl groups could enhance interaction with cellular receptors. This multifaceted interaction profile suggests a potential for diverse biological effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinediones | Thiazolidinone core | Antidiabetic |

| 5-Fluorouracil | Furan ring | Anticancer |

| Nicotine | Pyridine ring | Stimulant |

The unique combination of these structural motifs in this compound may confer distinct biological activities not observed in compounds possessing only one or two of these features.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of thiazolidinones exhibit broad-spectrum antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacteria.

- Anti-inflammatory Properties : In vitro assays indicated that compounds similar to this compound could effectively reduce levels of inflammatory markers, supporting its role in managing inflammatory disorders.

- Anticancer Studies : Research on thiazolidinone derivatives has shown promising results in inducing apoptosis in various cancer cell lines, highlighting the potential for developing new anticancer therapies based on this class of compounds.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide exhibit significant antimicrobial activity. A study conducted on thiazolidinone derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the thiazolidinone moiety enhances antibacterial properties through mechanisms such as inhibiting cell wall synthesis and disrupting bacterial metabolism .

Anticancer Activity

Another promising application of this compound lies in its potential anticancer properties. Thiazolidinones have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of thiazolidinone have shown cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial activity of various thiazolidinone derivatives, including those structurally related to this compound. Results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating potency comparable to standard antibiotics . -

Investigation of Anticancer Properties :

In a laboratory setting, researchers synthesized several derivatives based on the thiazolidinone framework and tested their effects on cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, leading to a 70% reduction in cell viability at specific concentrations. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Comparison with Similar Compounds

Core Modifications

- Furan-2-ylmethylene vs. Other Aromatic Groups: (E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide (CAS: 682764-06-3): Replacing the phenethyl group with a pyridin-2-yl moiety reduces lipophilicity (molecular weight: 373.45 vs.

Side-Chain Variations

- Butanamide vs. Propanoate Esters/Carboxylic Acids: Ethyl 3-[5-(Ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIf): The ester group in IIIf (melting point: 164–165°C) confers higher solubility in organic solvents compared to the butanamide derivative, but lower metabolic stability due to esterase susceptibility . 3-[5-[(4-Chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid (IIIc): The carboxylic acid group enhances water solubility (melting point: 208–210°C) but may limit blood-brain barrier penetration compared to the phenethylbutanamide analogue .

Physical Properties

Antimicrobial and Antifungal Activity

- Target Compound : While specific data are unavailable, structurally related compounds like 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) exhibit moderate antifungal activity against Candida albicans and anti-inflammatory properties .

- Ethyl 3-[5-[(4-Fluorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIf): Demonstrates potent activity against Staphylococcus lentus (MIC: 8 µg/mL) and Candida spp. (MIC: 16 µg/mL), attributed to the fluorophenyl group enhancing electron-withdrawing effects .

- IIIc (Chlorophenyl derivative): Shows trypanocidal activity (IC₅₀: 12 µM) with low cytotoxicity, suggesting the importance of halogenated aryl groups for selective antiparasitic action .

SAR Highlights

- Furan vs. Indole/Thiophene : The furan-2-ylmethylene group in the target compound provides a balance of π-π stacking and moderate electron density, whereas indole (Les-6614) or thiophene substituents () may enhance redox activity or metal-binding capacity .

- Phenethyl Side Chain : Increases lipophilicity (predicted logP: ~3.5) compared to pyridine or morpholine substituents, likely improving pharmacokinetic profiles .

Q & A

Q. What are the recommended synthetic routes for (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide?

The compound can be synthesized via a multi-step approach:

Thiazolidinone core formation : React 2-thioxothiazolidin-4-one with furan-2-carbaldehyde under Knoevenagel conditions to introduce the furan-2-ylmethylene group.

Amide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the thiazolidinone intermediate with phenethylamine derivatives. Optimization of solvent (e.g., DMF) and temperature (reflux at 80–100°C) is critical for yield .

Stereochemical control : Monitor the (E)-isomer formation via HPLC or NMR during the condensation step to ensure regioselectivity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Key analytical methods include:

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, noting dose-dependent effects .

- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA and compare to NSAIDs like ibuprofen .

Advanced Research Questions

Q. How can conflicting data in bioactivity assays (e.g., variable IC₅₀ values) be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk.

- Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the synthetic yield of the (E)-isomer?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor the (E)-isomer due to stabilization of the transition state.

- Catalytic additives : Use piperidine or ammonium acetate to accelerate imine formation and reduce side products.

- Flow chemistry : Implement continuous-flow reactors for precise temperature control and improved reproducibility .

Q. How can computational methods enhance understanding of its mechanism of action?

- Molecular docking : Simulate binding to targets like PPAR-γ or bacterial topoisomerases using AutoDock Vina.

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues.

- QSAR modeling : Corrogate electronic parameters (e.g., LogP, HOMO-LUMO gaps) with bioactivity data .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and isomer ratios in real time.

- Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to thiazolidinone) to minimize dimerization .

Q. How do structural modifications impact metabolic stability in preclinical models?

- Isotope labeling : Incorporate ¹⁴C at the phenethylamide group to track metabolic pathways via LC-MS.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability while retaining activity.

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to predict drug-drug interactions .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- PK/PD modeling : Measure plasma half-life and tissue distribution to identify bioavailability limitations.

- Metabolite profiling : Identify active/inactive metabolites via high-resolution LC-QTOF-MS.

- Species-specific factors : Compare murine vs. human metabolic enzymes using recombinant CYP450 isoforms .

Q. What validation steps ensure reproducibility in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.